3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide: , often referred to as Compound X , belongs to the benzofuran class of compounds. Benzofurans are widely distributed in nature and exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Compound X has attracted attention due to its potential as a natural drug lead compound.
Preparation Methods
Synthetic Routes::
One-Pot Synthesis: A novel one-pot synthesis involves AlCl3-mediated C–C coupling followed by a C–O bond formation between 2,3-dichloropyrazine (or its derivative) and phenol.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions may modify its functional groups.
Oxidation: Oxidizing agents like KMnO4 or PCC.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed depend on the reaction conditions and starting materials.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigate its potential as an anti-hepatitis C virus drug.
Chemistry: Explore its reactivity and design new derivatives.
Biology: Study its effects on cellular processes.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique structure. While there are other benzofuran derivatives, none precisely match its combination of functional groups and pharmacological potential.
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H22N2O4/c1-16-6-5-7-19(12-16)28-27(31)26-25(21-8-3-4-9-22(21)33-26)29-24(30)14-18-15-32-23-13-17(2)10-11-20(18)23/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
VJVJAAUDPOVQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.